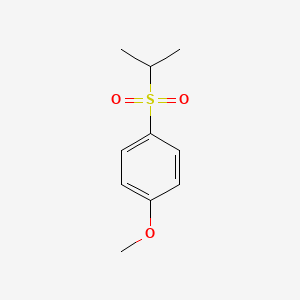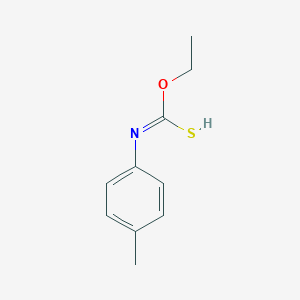
ethyl 5-benzyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-benzyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-benzyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the cyclization of hydrazones derived from acetophenones and 2-hydrazinylpyridine . The reaction conditions often include the use of reagents like FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition to the double bond, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve large-scale cyclocondensation reactions. These methods utilize catalysts and optimized reaction conditions to ensure high yields and purity. The use of green solvents and environmentally friendly catalysts is becoming increasingly common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-benzyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 5-benzyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The benzyl group and the ester moiety can influence its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the benzyl group, which can affect its chemical and biological properties.
5-Amino-1-phenyl-3-(3-pyridyl)pyrazole: Contains different substituents, leading to variations in reactivity and applications.
Uniqueness
Ethyl 5-benzyl-1H-pyrazole-4-carboxylate is unique due to the presence of the benzyl group, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
ethyl 5-benzyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)11-9-14-15-12(11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKUIBYSTDYGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B7890709.png)
![8-Ethyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B7890713.png)
![4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B7890719.png)
![8-Benzyl-4-(4-chloro-2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B7890721.png)
![{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B7890729.png)




![ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890769.png)
